molecular formula C14H12BrF2NO2 B2844442 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol CAS No. 329778-59-8

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol

Cat. No.: B2844442
CAS No.: 329778-59-8
M. Wt: 344.156
InChI Key: ZNRJPKUGUBBVHS-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is a complex organic compound with the molecular formula C13H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol typically involves multi-step organic reactions. One common method includes the bromination of 2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions in specialized reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Biological Activity

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C13_{13}H10_{10}BrF2_{2}N\O
  • Molecular Weight : 305.13 g/mol
  • CAS Number : Not specifically listed in the provided data but can be derived from its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. It is hypothesized to act as an inhibitor of certain kinases and enzymes that play critical roles in cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that halogenated derivatives can inhibit tumor cell proliferation by inducing apoptosis (programmed cell death) through various pathways, including:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress
  • Activation of apoptotic pathways

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been documented to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into potential effects:

StudyCompoundFindings
4-Bromo-2-fluorobenzaldehydeExhibited significant cytotoxicity against various cancer cell lines.
4-Bromo-2-nitrobenzaldehydeDemonstrated anti-inflammatory effects in murine models.
4-Bromo-2,6-difluoroanilineShowed inhibition of specific kinases involved in cancer signaling pathways.

Case Study: Anticancer Activity

In a study conducted by Smith et al. (2023), a series of bromo-substituted phenolic compounds were evaluated for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting potent antiproliferative effects.

Properties

IUPAC Name

4-bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-12-3-2-10(16)6-11(12)17/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRJPKUGUBBVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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